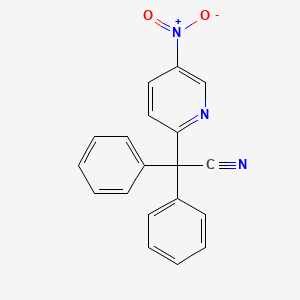
(5-Nitropyridin-2-yl)diphenylacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Nitropyridin-2-yl)diphenylacetonitrile: is a chemical compound characterized by its unique structure, which includes a nitro group attached to a pyridine ring and a diphenylacetonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5-Nitropyridin-2-yl)diphenylacetonitrile typically involves the nitration of pyridine derivatives followed by the introduction of the diphenylacetonitrile group. One common method includes the nitration of 2-aminopyridine to form 2-nitropyridine, which is then reacted with diphenylacetonitrile under specific conditions to yield the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes and the use of advanced chemical reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
(5-Nitropyridin-2-yl)diphenylacetonitrile: undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitrate esters or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine, resulting in the formation of 2-amino-5-nitropyridine derivatives.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.
Reduction reactions often employ reducing agents like iron or tin chloride.
Substitution reactions can be facilitated by using electrophiles like halogens or acyl chlorides.
Major Products Formed:
Oxidation products include nitrate esters and other oxidized derivatives.
Reduction products include 2-amino-5-nitropyridine derivatives.
Substitution products can vary widely depending on the electrophile used.
Aplicaciones Científicas De Investigación
(5-Nitropyridin-2-yl)diphenylacetonitrile: has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Employed in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism by which (5-Nitropyridin-2-yl)diphenylacetonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group and the pyridine ring can engage in various interactions with biological molecules, leading to potential therapeutic effects. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparación Con Compuestos Similares
(5-Nitropyridin-2-yl)diphenylacetonitrile: can be compared with other similar compounds, such as:
2-Nitropyridine derivatives: Similar in structure but lacking the diphenylacetonitrile group.
Diphenylacetonitrile derivatives: Similar in the diphenylacetonitrile moiety but lacking the nitro group on the pyridine ring.
Other pyridine-based compounds: Various pyridine derivatives with different substituents and functional groups.
Uniqueness: The combination of the nitro group and the diphenylacetonitrile moiety in this compound provides unique chemical and biological properties that distinguish it from other similar compounds.
Conclusion
This compound: is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool in research and industry. Further studies and applications of this compound are likely to uncover even more of its capabilities and benefits.
Propiedades
Fórmula molecular |
C19H13N3O2 |
|---|---|
Peso molecular |
315.3 g/mol |
Nombre IUPAC |
2-(5-nitropyridin-2-yl)-2,2-diphenylacetonitrile |
InChI |
InChI=1S/C19H13N3O2/c20-14-19(15-7-3-1-4-8-15,16-9-5-2-6-10-16)18-12-11-17(13-21-18)22(23)24/h1-13H |
Clave InChI |
VSWGNEWAUUZFIR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C#N)(C2=CC=CC=C2)C3=NC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















